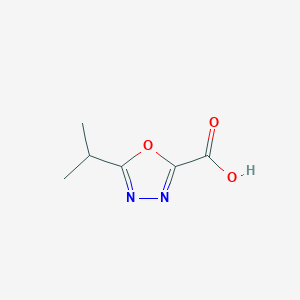
4,6-Dichlor-2-(3-methylphenyl)pyrimidin
Übersicht
Beschreibung
4,6-Dichloro-2-(3-methylphenyl)pyrimidine is a chemical compound with the CAS Number: 26863-48-9 . It is a solid substance with a molecular weight of 239.1 . It is used in the laboratory for various chemical reactions .
Synthesis Analysis
4,6-Dichloro-2-(3-methylphenyl)pyrimidine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds . It has been used in the synthesis of N-substituted azacalix pyrimidines . It was also used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-(3-methylphenyl)pyrimidine consists of a pyrimidine ring which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the ring .Chemical Reactions Analysis
Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .Physical And Chemical Properties Analysis
4,6-Dichloro-2-(3-methylphenyl)pyrimidine is a solid substance that is soluble in 95% ethanol . It has a boiling point of 176 °C and a melting point of 65-67 °C .Wissenschaftliche Forschungsanwendungen
Synthese von N-substituierten Azacalixpyrimidinen
Diese Verbindung wird bei der Synthese von N-substituierten Azacalixpyrimidinen verwendet, einer Klasse von makrocyclischen Verbindungen mit potenziellen Anwendungen in der Host-Gast-Chemie, da sie Komplexe mit verschiedenen Ionen und kleinen Molekülen bilden können .
Ausgangsreagenz für disubstituierte Pyrimidine
Sie dient als Ausgangsreagenz für die Synthese von disubstituierten Pyrimidinen durch Tandem-Aminierung und Suzuki-Miyaura-Kreuzkupplung, eine Methode, die in der medizinischen Chemie wertvoll ist, um Verbindungen mit potenziellen pharmakologischen Aktivitäten zu erzeugen .
Biarylpyrimidin-Synthese
Die Verbindung ist an der Biarylpyrimidin-Synthese beteiligt, die die Biaryl-Kreuzkupplung umfasst. Biarylstrukturen sind in Pharmazeutika und Agrochemikalien aufgrund ihrer komplexen und vielfältigen biologischen Aktivitäten von Bedeutung .
Entwicklung von entzündungshemmenden Wirkstoffen
Es wurden Forschungsarbeiten zur Entwicklung neuer Pyrimidine als entzündungshemmende Wirkstoffe durchgeführt, wobei die detaillierte Struktur-Wirkungs-Beziehung (SAR)-Analyse Hinweise auf die Synthese neuer Pyrimidin-Analoga mit verbesserter Aktivität und minimaler Toxizität liefert .
Inhibitoren der humanen 5-LOX
Basierend auf der Struktur bestimmter Pyrimidinderivate wurden neue Familien von starken Inhibitoren für die humane 5-Lipoxygenase (5-LOX), ein Enzym, das an Entzündungsprozessen beteiligt ist, entdeckt .
Anwendungen in der organischen Synthese
Die Vielseitigkeit von 4,6-Dichlor-2-(3-methylphenyl)pyrimidin erstreckt sich auf verschiedene Anwendungen in der organischen Synthese, bei denen es aufgrund seiner Reaktivität und seiner strukturellen Eigenschaften zur Herstellung diverser organischer Verbindungen verwendet werden kann .
Safety and Hazards
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, and antiparasitic activities .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibition of dna topoisomerase ii .
Biochemical Pathways
Pyrimidine derivatives are known to affect a variety of biochemical pathways, including those involved in myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, and antiparasitic activities .
Pharmacokinetics
Pyrimidine derivatives are known to have diverse chemical structures and are of substantial interest for their druglikeness and adme-tox properties .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, and antiparasitic activities .
Biochemische Analyse
Biochemical Properties
4,6-Dichloro-2-(3-methylphenyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor for cAMP-phosphodiesterase platelets
Cellular Effects
It is known to exhibit a range of pharmacological effects including anti-inflammatory and analgesic activities
Molecular Mechanism
It is suggested that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
4,6-dichloro-2-(3-methylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-3-2-4-8(5-7)11-14-9(12)6-10(13)15-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAXFOQKQBRERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615847 | |
| Record name | 4,6-Dichloro-2-(3-methylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26863-48-9 | |
| Record name | 4,6-Dichloro-2-(3-methylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-O-{2-[(Dimethylamino)oxy]ethyl}-5-methyluridine](/img/structure/B1629112.png)













